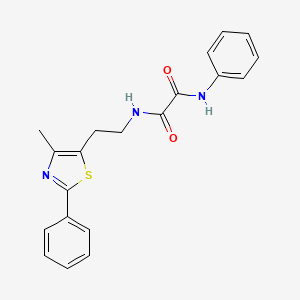
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-phenyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are important heterocyclic compounds that have been the subject of much research due to their diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Synthesis Analysis
Thiazole derivatives have been synthesized with variable substituents as target structures, and their biological activities have been evaluated . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical shift of the ring proton and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : A study by De Martino et al. (2005) explored a novel family of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting the significance of heterocyclic compounds like thiazoles in developing potential treatments for HIV/AIDS. Their research indicated that certain derivatives could be more effective than existing drugs against specific viral mutations, suggesting a potential role in anti-AIDS regimens (De Martino et al., 2005).
Antimicrobial Agents : Fan et al. (2020) synthesized a series of phenylthiazole derivatives and evaluated their antibacterial activities. Their findings demonstrated that certain compounds were highly effective against bacterial strains like E. coli and S. aureus, both in vitro and in vivo. This research underlines the potential of thiazole derivatives as alternatives to conventional antibiotics (Fan et al., 2020).
Antitubercular Activity : Shinde et al. (2019) investigated a series of thiazole derivatives for their antitubercular activity. They found that certain compounds displayed significant activity against the Mycobacterium tuberculosis H37Ra strain, suggesting their potential as lead compounds for developing new antitubercular agents (Shinde et al., 2019).
Anticancer Agents : Research on thiazole derivatives has also extended into the field of cancer therapy. Evren et al. (2019) synthesized and studied the anticancer activity of new thiazole derivatives, demonstrating their effectiveness against certain cancer cell lines. This suggests their potential as selective cytotoxic agents in cancer treatment (Evren et al., 2019).
Melanin-Concentrating Hormone Receptor Antagonists : Souers et al. (2005) identified a compound as a high-affinity ligand for melanin-concentrating hormone receptor 1 (MCHr1), demonstrating its potential as an orally efficacious antagonist for the treatment of obesity. This highlights the diverse therapeutic applications of compounds with thiazole moieties (Souers et al., 2005).
将来の方向性
特性
IUPAC Name |
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-17(26-20(22-14)15-8-4-2-5-9-15)12-13-21-18(24)19(25)23-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUFPJGSWNFNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-phenyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2398640.png)
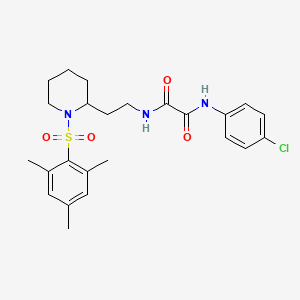
![5,9,10-trimethyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2398644.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2398645.png)
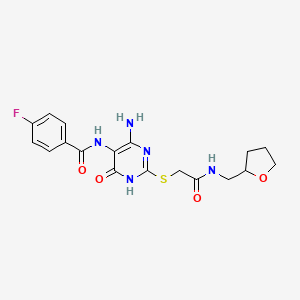
![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)
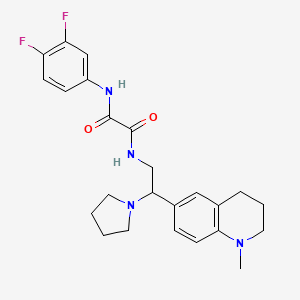
![2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2398650.png)
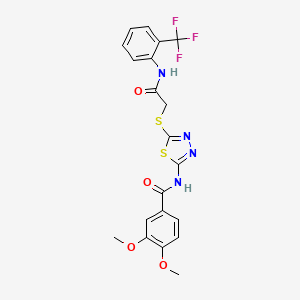
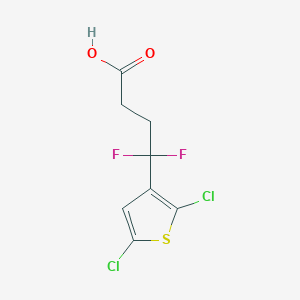
![2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2398654.png)
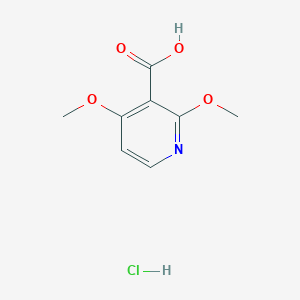
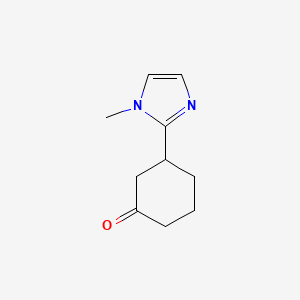
![3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2398658.png)